

Application Note: Strategic Scale-Up of 5-Fluoro-2-methyl-3-nitroaniline

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitroaniline

CAS No.: 168770-44-3

Cat. No.: B061924

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Part 1: Executive Summary & Strategic Analysis[1]

Target Profile

5-Fluoro-2-methyl-3-nitroaniline is a critical fluorinated intermediate used in the synthesis of next-generation kinase inhibitors (e.g., MEK/EGFR inhibitors).[1] Its structural integrity—specifically the precise positioning of the fluorine and nitro groups relative to the aniline—dictates the binding affinity and metabolic stability of the final API.

Retrosynthetic Logic

Direct nitration of 5-fluoro-2-methylaniline is non-viable for scale-up due to poor regioselectivity (yielding mixtures of 3-nitro and 4-nitro isomers) and oxidation risks.[1]

The Optimal Route: The most robust, self-validating scale-up strategy utilizes the Regioselective Reduction of 2,6-Dinitro-4-fluorotoluene. This route exploits the symmetry of the dinitro precursor to guarantee the correct substitution pattern.

- Precursor: 4-Fluoro-2-nitrotoluene (Commercially available).[1]

- Activation: Nitration to 2,6-Dinitro-4-fluorotoluene.
- Differentiation: Selective Zinin reduction (sulfide-mediated) or catalytic partial hydrogenation to yield the target mono-amine.[1]

Part 2: Detailed Experimental Protocols

Stage 1: Nitration – Synthesis of 2,6-Dinitro-4-fluorotoluene[1]

Objective: Introduce a second nitro group at the chemically equivalent ortho position (relative to methyl) to create a symmetric core.

Mechanism: Electrophilic Aromatic Substitution (

).[1] The methyl group activates the ortho positions (2 and 6), while the fluorine (para to methyl) directs ortho to itself (positions 3 and 5). However, the existing nitro group at position 2 deactivates the ring. Strong forcing conditions (Mixed Acid) are required to overcome this deactivation and place the second nitro group at position 6 (sterically accessible and activated by methyl).[1]

Protocol:

Scale: 1.0 mol (155.1 g of 4-Fluoro-2-nitrotoluene)

- Setup: 2L Jacketed Glass Reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser.
- Solvent/Acid Charge: Charge Sulfuric Acid (, 98%, 600 mL). Cool to 0–5°C.[1]
- Substrate Addition: Add 4-Fluoro-2-nitrotoluene (155.1 g) dropwise or in portions. Note: The substrate may be a melt or solid; ensure slow addition to prevent localized exotherms.
- Nitration Reagent: Prepare a mixture of Nitric Acid (, fuming 90%+, 1.5 eq, 105 g) and (200 mL).

- Reaction: Add the mixed acid dropwise, maintaining internal temperature < 20°C.
 - Critical Control Point: After addition, ramp temperature to 60–70°C for 3 hours to drive the reaction to the dinitro stage. Monitor by HPLC.
- Quench: Cool to 20°C. Pour the reaction mass slowly onto 2 kg of Crushed Ice/Water with vigorous stirring.
- Isolation: Filter the pale yellow precipitate. Wash with cold water (mL) until filtrate pH > 4.[1]
- Drying: Vacuum oven at 45°C.
 - Expected Yield: 85–90%[1]
 - Checkpoint: Melting Point of 2,6-Dinitro-4-fluorotoluene should be distinct (approx. 55-60°C).[1]

Stage 2: Regioselective Reduction – Synthesis of Target[2]

Objective: Reduce one of the two equivalent nitro groups to an amine.

Mechanism: Zinin Reduction using Sodium Sulfide (

).[1] The mechanism involves the nucleophilic attack of sulfide on the nitro group, forming a nitroso intermediate, which is rapidly reduced to the amine. In polynitro systems, statistical reduction occurs, but the reaction kinetics often favor the mono-reduction if stoichiometry is strictly controlled.

Protocol:

Scale: 0.5 mol (100 g of 2,6-Dinitro-4-fluorotoluene)

- Setup: 3L Three-neck flask with reflux condenser and addition funnel.
- Solvent System: Dissolve substrate in Methanol (1.0 L) and Water (200 mL).[1] Heat to 60°C.

- Reagent Preparation: Dissolve Sodium Sulfide Nonahydrate (, 1.2 eq, 144 g) and Sodium Bicarbonate (, 1.5 eq) in Water (400 mL).
 - Why Bicarbonate? It buffers the solution, preventing the formation of highly alkaline conditions that could lead to azo-coupling side reactions.
- Addition: Add the sulfide solution dropwise over 2 hours at 60–65°C.
 - Visual Cue: Solution will turn deep red/orange (characteristic of nitro-reduction intermediates).[1]
- Completion: Reflux for an additional 1 hour. Monitor by HPLC for the disappearance of the dinitro peak and the ratio of mono-amine vs. diamine.
- Workup (Self-Validating Purification):
 - Remove Methanol under reduced pressure.[1]
 - Dilute residue with Ethyl Acetate (1 L) and Water (500 mL).[1] Separate phases.
 - Acid Extraction (Critical): Extract the organic layer with 2N HCl (mL).[1]
 - Logic: The target amine and diamine will protonate and move to the aqueous phase. Unreacted dinitro starting material remains in the organic phase (discard organic).[1]
 - Basification: Combine acidic aqueous extracts. Neutralize carefully with 20% NaOH or to pH 9–10. The product will precipitate.[1]
- Isolation: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove trace diamine (diamines are usually more soluble in water).[1]
 - Expected Yield: 65–75%[1][2]

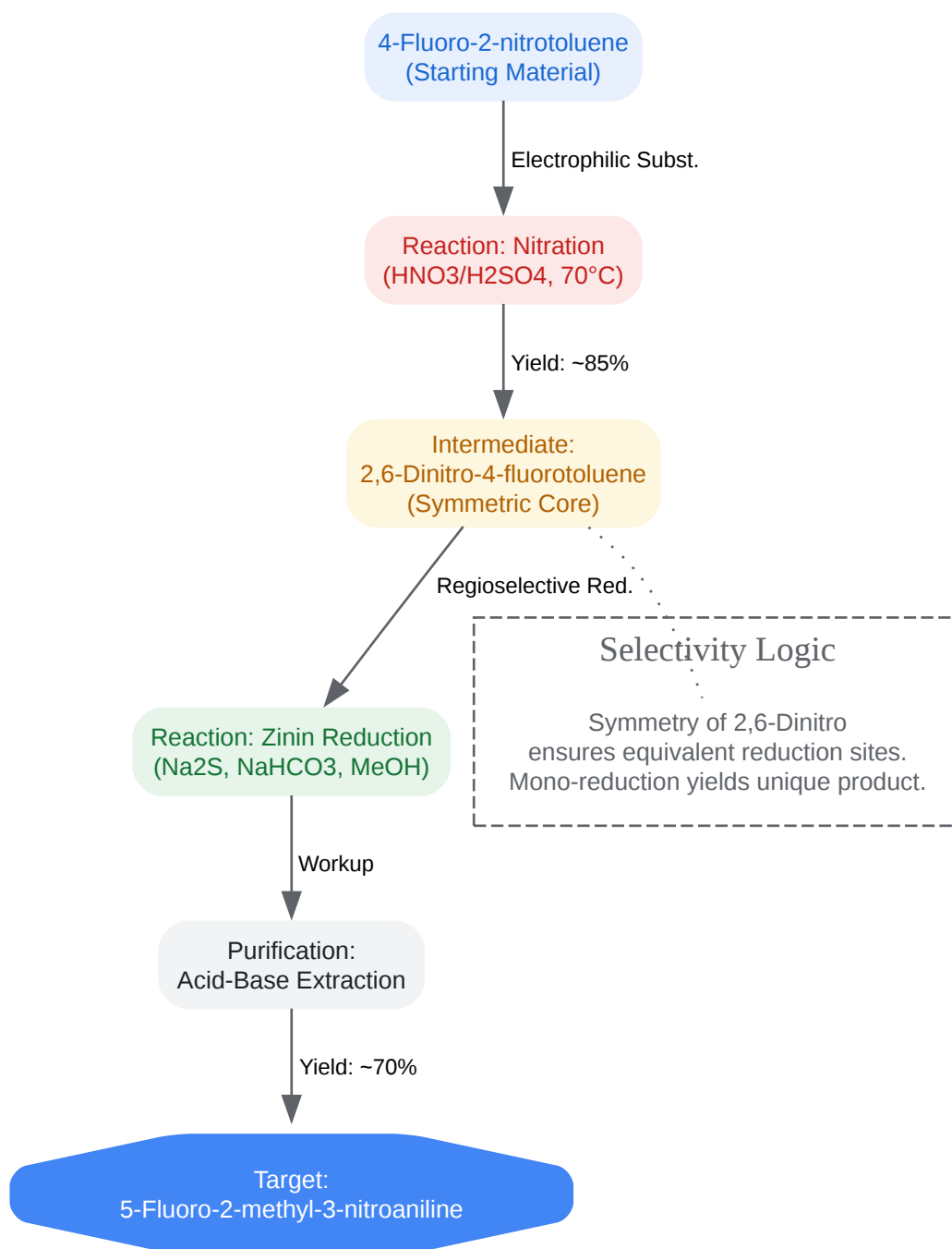
- Appearance: Yellow to orange crystalline solid.[1]

Part 3: Analytical & Safety Data

Process Data Summary

Parameter	Stage 1: Nitration	Stage 2: Reduction
Reagents	/	/
Temperature	0°C (add) 70°C (cook)	60°C (reflux)
Critical Hazard	Thermal Runaway (Exotherm)	Evolution (Toxic Gas)
In-Process Control	HPLC (Limit Mono-nitro < 1%)	HPLC (Limit Diamine < 5%)
Purification	Water precipitation	Acid/Base Extraction

Visualization of Reaction Pathway



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Caption: Synthetic workflow illustrating the symmetry-driven route to **5-Fluoro-2-methyl-3-nitroaniline**.

Part 4: References

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